A-Z Guide to 2,2-Dimethylpent-4-enenitrile: Synthesis, Characterization, and Best Practices
A-Z Guide to 2,2-Dimethylpent-4-enenitrile: Synthesis, Characterization, and Best Practices
Abstract
This technical guide provides a comprehensive overview of 2,2-dimethylpent-4-enenitrile, a valuable nitrile compound in organic synthesis. The document details a robust and reproducible synthetic methodology, beginning with the deprotonation of isobutyronitrile and subsequent allylation. It offers an in-depth exploration of the reaction mechanism, emphasizing the critical parameters that govern yield and purity. Furthermore, a complete workflow for the structural elucidation and characterization of the final product is presented, employing a suite of modern analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers and professionals in chemical synthesis and drug development, providing both the theoretical foundation and practical insights necessary for the successful preparation and validation of 2,2-dimethylpent-4-enenitrile.
Introduction and Core Concepts
2,2-Dimethylpent-4-enenitrile, also known as 4-cyano-4-methyl-1-pentene, is an aliphatic nitrile featuring a quaternary carbon center and a terminal alkene. Its molecular formula is C7H11N, and it has a molecular weight of 109.17 g/mol []. The unique combination of a nitrile group and an olefin within its structure makes it a versatile intermediate for the synthesis of more complex molecules, including imines, amines, and other carbonitrile derivatives[2]. This guide will focus on a prevalent and efficient synthetic route: the α-alkylation of isobutyronitrile. We will delve into the mechanistic underpinnings of this reaction and provide a detailed protocol for its execution and subsequent product characterization.
Key Physical and Chemical Properties:
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Molecular Formula: C₇H₁₁N[][3]
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Molecular Weight: 109.17 g/mol [][2]
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IUPAC Name: 2,2-dimethylpent-4-enenitrile
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SMILES: CC(C)(CC=C)C#N[][6]
Synthetic Route: α-Alkylation of Isobutyronitrile
The synthesis of 2,2-dimethylpent-4-enenitrile is effectively achieved through the alkylation of the enolate derived from isobutyronitrile. This method is a classic example of carbon-carbon bond formation, a cornerstone of organic synthesis.
Mechanistic Insights
The reaction proceeds in two fundamental steps:
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Deprotonation: Isobutyronitrile possesses acidic α-hydrogens (protons on the carbon adjacent to the nitrile group). A strong, non-nucleophilic base, such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH), is required to abstract one of these protons. The choice of base is critical; it must be strong enough to deprotonate the α-carbon quantitatively without competing in nucleophilic addition to the nitrile group. This abstraction generates a resonance-stabilized carbanion, or more accurately, a nitrile-stabilized enolate.
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Nucleophilic Attack (Allylation): The generated carbanion is a potent nucleophile. It readily attacks an electrophilic allyl source, typically an allyl halide like allyl bromide. This is an SN2 (bimolecular nucleophilic substitution) reaction where the carbanion displaces the bromide ion, forming the new carbon-carbon bond and yielding the desired product.
The causality behind this experimental design is rooted in harnessing the electron-withdrawing nature of the nitrile group, which acidifies the adjacent C-H bonds, making them susceptible to deprotonation and subsequent functionalization.
Detailed Experimental Protocol
This protocol describes the synthesis on a laboratory scale. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials:
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Isobutyronitrile (2-methylpropanenitrile)
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
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Diisopropylamine
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Allyl bromide
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Diethyl ether
Equipment:
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Three-neck round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnels
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Low-temperature bath (e.g., dry ice/acetone, -78 °C)
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Nitrogen or Argon gas inlet
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Step-by-Step Procedure:
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Apparatus Setup: Assemble a dry, three-neck flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a thermometer, and a rubber septum. The system must be flame-dried or oven-dried and cooled under an inert atmosphere to exclude moisture.
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LDA Formation (In Situ): In the reaction flask, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe while maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to ensure the complete formation of LDA.
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Enolate Generation: Add isobutyronitrile (1.0 equivalent) dropwise to the cold LDA solution. The addition should be slow to control any exotherm. Stir the mixture at -78 °C for 1-2 hours. Formation of the lithium enolate often results in a thicker, pale-yellow suspension.
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Allylation: Slowly add allyl bromide (1.1 equivalents) to the enolate suspension at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
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Reaction Quench: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
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Work-up and Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase. Wash the organic layer sequentially with water and brine.
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Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude oil is purified by fractional distillation under reduced pressure to yield pure 2,2-dimethylpent-4-enenitrile.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2,2-dimethylpent-4-enenitrile.
Characterization and Structural Validation
Confirming the identity and purity of the synthesized product is a non-negotiable step. A multi-technique approach ensures a self-validating system where data from each analysis corroborates the others.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
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¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments.
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Expected Signals:
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A singlet for the six protons of the two equivalent methyl groups (CH ₃)₂.
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A doublet for the two protons of the methylene group adjacent to the alkene (-CH ₂-CH=).
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A complex multiplet for the three protons of the vinyl group (-CH=CH ₂).
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¹³C NMR (Carbon NMR): This technique reveals the number of non-equivalent carbon atoms.
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Expected Signals:
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A signal for the quaternary carbon C(CH₃)₂.
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A signal for the methyl carbons (C H₃)₂.
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A signal for the nitrile carbon (C N).
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A signal for the methylene carbon (-C H₂-).
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Two distinct signals for the alkene carbons (-C H=C H₂).
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| ¹H NMR - Predicted Data | ¹³C NMR - Predicted Data |
| Chemical Shift (ppm) | Protons |
| ~ 1.3 - 1.5 | 6H |
| ~ 2.2 - 2.4 | 2H |
| ~ 5.0 - 5.3 | 2H |
| ~ 5.6 - 5.9 | 1H |
Note: Predicted chemical shifts are estimates and may vary based on solvent and instrument.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups. For 2,2-dimethylpent-4-enenitrile, two key absorptions are expected:
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C≡N Stretch: A sharp, medium-intensity peak around 2240-2250 cm⁻¹ is characteristic of a nitrile group.
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C=C Stretch: A peak around 1640-1650 cm⁻¹ indicates the presence of the alkene double bond.
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=C-H Stretch: A peak just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹ ) confirms the C-H bonds of the vinyl group.
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C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ correspond to the methyl and methylene C-H bonds.
The absence of a broad peak around 3300-3500 cm⁻¹ (O-H or N-H) and a strong peak around 1700 cm⁻¹ (C=O) helps confirm the purity and absence of hydrolysis or side products.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.
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Molecular Ion Peak (M⁺): For 2,2-dimethylpent-4-enenitrile (C₇H₁₁N), the molecular ion peak should appear at an m/z (mass-to-charge ratio) of 109.09 . The exact mass is 109.089149355 Da.
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Fragmentation: Common fragmentation patterns may include the loss of a methyl group ([M-15]⁺) or an allyl group ([M-41]⁺), which can further validate the proposed structure.
Characterization Workflow Diagram
Caption: Integrated workflow for the characterization of the final product.
Safety, Handling, and Storage
Hazard Identification: 2,2-Dimethylpent-4-enenitrile is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation and may cause allergy or asthma symptoms if inhaled.
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Handling: Always handle this compound in a chemical fume hood. Wear standard PPE, including safety glasses, a lab coat, and nitrile gloves. Avoid inhalation of vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat and sources of ignition.
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Reagents: The reagents used in the synthesis carry their own significant risks. n-Butyllithium is highly pyrophoric and reacts violently with water. Allyl bromide is a lachrymator and is toxic. Handle these reagents with extreme caution under an inert atmosphere.
Conclusion and Applications
The synthesis of 2,2-dimethylpent-4-enenitrile via the α-alkylation of isobutyronitrile is a reliable and scalable method. This guide has provided the essential theoretical background and practical steps for its successful synthesis and rigorous characterization. The validated protocols and data interpretation frameworks presented herein serve as a trusted resource for chemists. The dual functionality of this molecule makes it a valuable building block for synthesizing a range of nitrogen-containing compounds, which are of significant interest in medicinal chemistry and materials science.
References
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2,2-Dimethylpent-4-enenitrile | C7H11N | CID 264216 - PubChem. National Center for Biotechnology Information. Available at: [Link]
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2,2-dimethylpent-4-enenitrile (C7H11N) - PubChemLite. PubChemLite. Available at: [Link]
